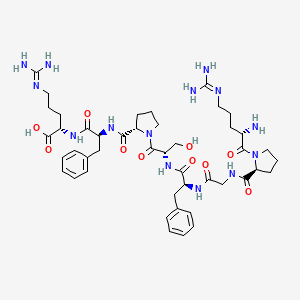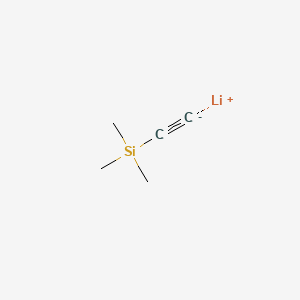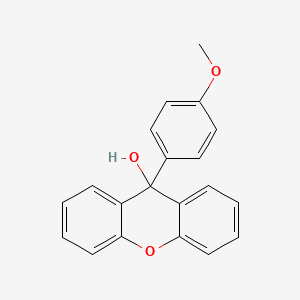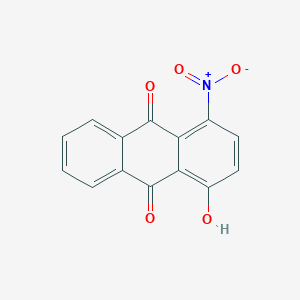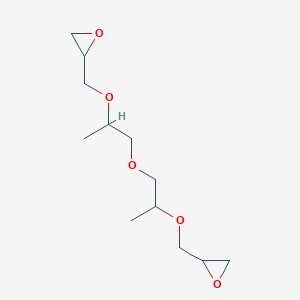
Éther diglycidylique de dipropylèneglycol
Vue d'ensemble
Description
Dipropylene glycol diglycidyl ether is an organic compound belonging to the glycidyl ether family. It is primarily used as a reactive diluent and flexibilizer in epoxy resins. The compound is known for its ability to modify and reduce the viscosity of epoxy resins, making it a valuable component in various industrial applications .
Applications De Recherche Scientifique
Dipropylene glycol diglycidyl ether has a wide range of scientific research applications:
Mécanisme D'action
Dipropylene glycol diglycidyl ether
, also known as 2-[1-[2-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxymethyl]oxirane , is an organic chemical in the glycidyl ether family. It is a key modifier for epoxy resins, acting as a reactive diluent and flexibilizer .
Target of Action
The primary targets of Dipropylene glycol diglycidyl ether are epoxy resins. It is used to modify and reduce the viscosity of these resins .
Mode of Action
Dipropylene glycol diglycidyl ether interacts with its targets by introducing flexibility and reducing viscosity. This is achieved through its two oxirane functionalities, which allow it to react with the epoxy resins .
Biochemical Pathways
The compound affects the synthesis pathway of epoxy resins. It is incorporated into the resin structure, altering its mechanical properties and microstructure .
Result of Action
The result of Dipropylene glycol diglycidyl ether’s action is the production of modified epoxy resins with reduced viscosity and increased flexibility. These modified resins can be further formulated into coatings, adhesives, sealants, and elastomers . It also contributes to the production of epoxy coatings with high impact resistance .
Analyse Biochimique
Biochemical Properties
Dipropylene glycol diglycidyl ether is known to interact with various enzymes and proteins due to its two oxirane functionalities . These interactions are primarily due to the ability of the oxirane groups to react with nucleophilic groups in proteins and enzymes, leading to the formation of covalent bonds .
Cellular Effects
Studies have shown that it can cause subcutaneous toxicity with ulceration, but no toxicity in other organs .
Molecular Mechanism
The molecular mechanism of Dipropylene glycol diglycidyl ether involves its reaction with nucleophilic groups in biomolecules. This can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The effects of Dipropylene glycol diglycidyl ether can change over time in laboratory settings. For example, it has been observed that the body weight variation of mice injected with a certain dosage of this compound was significantly lower than that of other groups .
Dosage Effects in Animal Models
In animal models, the effects of Dipropylene glycol diglycidyl ether vary with different dosages. For instance, mice that received a high dosage showed severe toxic response and had to be euthanized .
Metabolic Pathways
It is known that the product is made by taking polypropylene glycol and epichlorohydrin and reacting in the presence of a Lewis acid catalyst to form a halohydrin .
Transport and Distribution
Due to its chemical structure, it is likely to interact with various transporters or binding proteins .
Subcellular Localization
Given its chemical properties, it may be localized in specific compartments or organelles depending on its interactions with other molecules .
Méthodes De Préparation
Dipropylene glycol diglycidyl ether is synthesized by reacting polypropylene glycol with epichlorohydrin in the presence of a Lewis acid catalyst to form a halohydrin. This intermediate is then dehydrochlorinated using sodium hydroxide to produce the final diglycidyl ether. The reaction conditions typically involve controlled addition of epichlorohydrin to manage the exothermic nature of the reaction .
Analyse Des Réactions Chimiques
Dipropylene glycol diglycidyl ether undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although this is less common.
Reduction: Reduction reactions are not typical for this compound.
Substitution: The oxirane rings in the compound can undergo nucleophilic substitution reactions, which are essential for its role in epoxy resin formulations.
Polymerization: The compound can participate in polymerization reactions, forming cross-linked networks in epoxy resins.
Common reagents used in these reactions include sodium hydroxide for dehydrochlorination and various nucleophiles for substitution reactions. The major products formed from these reactions are typically modified epoxy resins with enhanced properties .
Comparaison Avec Des Composés Similaires
Dipropylene glycol diglycidyl ether can be compared with other similar compounds in the glycidyl ether family, such as:
Polypropylene glycol diglycidyl ether: Similar in structure but with variations in the starting molecular weight of the polypropylene glycol.
Diethylene glycol diglycidyl ether: Used in similar applications but with different mechanical and chemical properties.
Ethylene glycol diglycidyl ether: Often used as a compatibilizer in polymer composites.
The uniqueness of dipropylene glycol diglycidyl ether lies in its balance of flexibility and reactivity, making it suitable for a wide range of applications in both industrial and research settings .
Propriétés
Numéro CAS |
41638-13-5 |
|---|---|
Formule moléculaire |
C12H22O5 |
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
2-[2-[1-(oxiran-2-ylmethoxy)propan-2-yloxy]propoxymethyl]oxirane |
InChI |
InChI=1S/C12H22O5/c1-9(3-13-5-11-7-15-11)17-10(2)4-14-6-12-8-16-12/h9-12H,3-8H2,1-2H3 |
Clé InChI |
HRYJRCRQCUEFLB-UHFFFAOYSA-N |
SMILES |
CC(COCC(C)OCC1CO1)OCC2CO2 |
SMILES canonique |
CC(COCC1CO1)OC(C)COCC2CO2 |
Description physique |
Liquid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


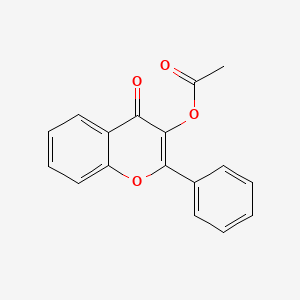




![N'-[3-[[[(Dimethylamino)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-N,N-dimethyl-urea](/img/structure/B1587085.png)


